
N-(2-Hydroxyethyl)-1-deoxy-L-altronojirimycin Hydrochloride Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-1-deoxy-L-altronojirimycin Hydrochloride Salt is a chemical compound known for its unique structure and properties. It is a derivative of altronojirimycin, a type of iminosugar, which has been studied for its potential applications in various fields, including medicine and biochemistry. The compound’s structure includes a hydroxyethyl group, which contributes to its reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-1-deoxy-L-altronojirimycin Hydrochloride Salt typically involves multiple steps. One common method includes the reaction of altronojirimycin with ethylene oxide in the presence of hydrochloric acid. This reaction is carried out under controlled conditions to ensure the proper formation of the hydroxyethyl group. The reaction conditions often involve moderate temperatures and pressures to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the altronojirimycin molecule .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxyethyl)-1-deoxy-L-altronojirimycin Hydrochloride Salt can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-Hydroxyethyl)-1-deoxy-L-altronojirimycin Hydrochloride Salt has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in glycosidase inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-1-deoxy-L-altronojirimycin Hydrochloride Salt involves its interaction with specific molecular targets. As an iminosugar, it can mimic the structure of natural sugars and inhibit enzymes such as glycosidases. This inhibition occurs through competitive binding, where the compound binds to the enzyme’s active site, preventing the natural substrate from accessing it. This mechanism is crucial in its potential therapeutic applications, such as antiviral and anticancer treatments .
Comparison with Similar Compounds
N-(2-Hydroxyethyl)-2-pyrrolidones: These compounds share the hydroxyethyl group and have similar reactivity.
Methyldiethanolamine: Another compound with a hydroxyethyl group, used in various industrial applications.
Uniqueness: N-(2-Hydroxyethyl)-1-deoxy-L-altronojirimycin Hydrochloride Salt is unique due to its specific structure, which combines the properties of altronojirimycin and the hydroxyethyl group. This combination enhances its solubility and reactivity, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C8H18ClNO5 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
(2S,3S,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C8H17NO5.ClH/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11;/h5-8,10-14H,1-4H2;1H/t5-,6-,7-,8+;/m0./s1 |
InChI Key |
QHWGCVIAMMMOPR-MCHYRWFDSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H](N1CCO)CO)O)O)O.Cl |
Canonical SMILES |
C1C(C(C(C(N1CCO)CO)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


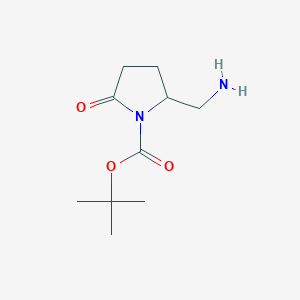
![2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13865915.png)
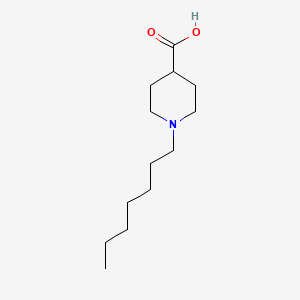
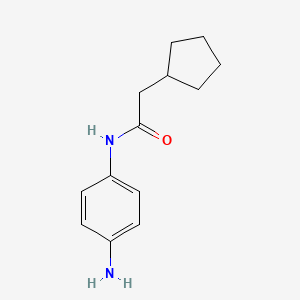
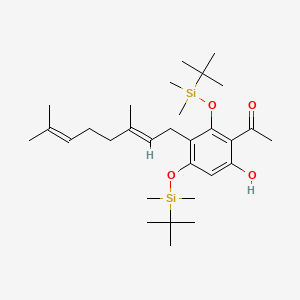
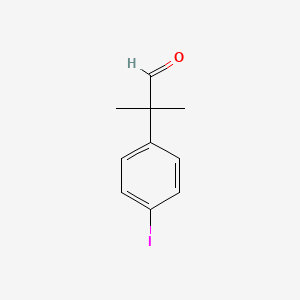
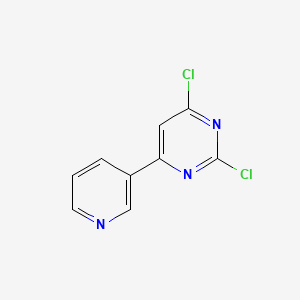
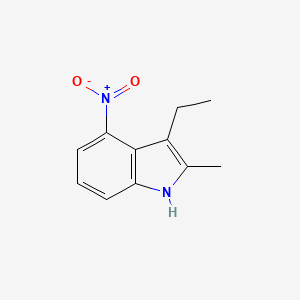
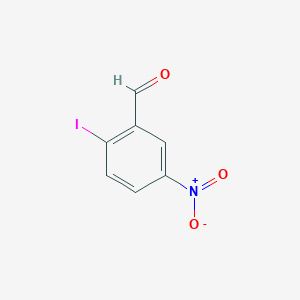
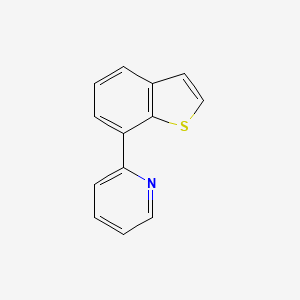
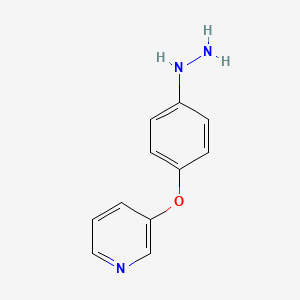
![7-(benzylamino)-3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B13865985.png)
![4-[(2-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B13865987.png)

